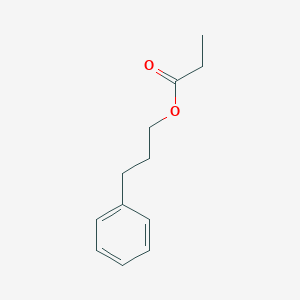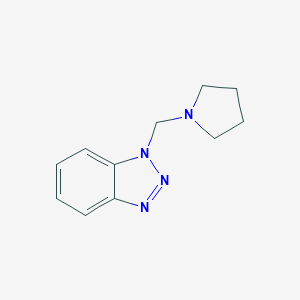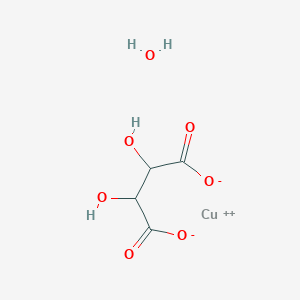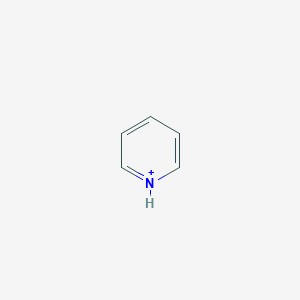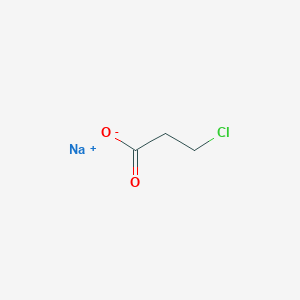
3-Chloropropionic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropionic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is produced through the synthesis of 3-chloropropionic acid and sodium hydroxide. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.
作用機序
The mechanism of action of 3-Chloropropionic acid sodium salt involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme leads to a decrease in the production of ATP, which can have a variety of effects on cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit succinate dehydrogenase. This inhibition can lead to a decrease in the production of ATP, which can affect a variety of cellular processes. In addition, this compound has been shown to induce oxidative stress and apoptosis in certain cell types.
実験室実験の利点と制限
One of the advantages of using 3-Chloropropionic acid sodium salt in lab experiments is its ability to selectively inhibit succinate dehydrogenase. This property allows researchers to study the effects of decreased ATP production on cellular metabolism. However, the use of this compound is limited by its potential toxicity and the need for careful temperature control during synthesis.
将来の方向性
There are several future directions for research involving 3-Chloropropionic acid sodium salt. One area of research is the development of new inhibitors of succinate dehydrogenase that are more selective and less toxic than this compound. Another area of research is the study of the effects of this compound on cellular metabolism in different cell types and under different conditions. Finally, the use of this compound in animal models of disease could provide valuable insights into the role of succinate dehydrogenase in disease pathogenesis.
合成法
The synthesis of 3-Chloropropionic acid sodium salt involves the reaction of 3-chloropropionic acid with sodium hydroxide. The reaction produces this compound and water. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
科学的研究の応用
3-Chloropropionic acid sodium salt is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can lead to a decrease in the production of ATP, the energy currency of the cell. This property makes this compound an important tool in metabolic research.
特性
CAS番号 |
16987-03-4 |
|---|---|
分子式 |
C3H4ClNaO2 |
分子量 |
130.5 g/mol |
IUPAC名 |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
InChIキー |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
異性体SMILES |
C(CCl)C(=O)[O-].[Na+] |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
正規SMILES |
C(CCl)C(=O)[O-].[Na+] |
同義語 |
3-Chloropropionic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



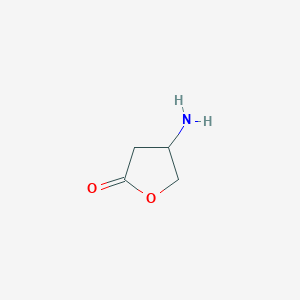

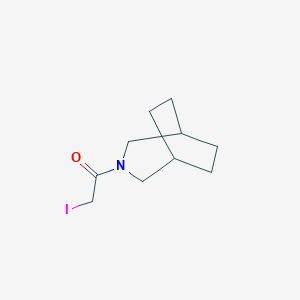


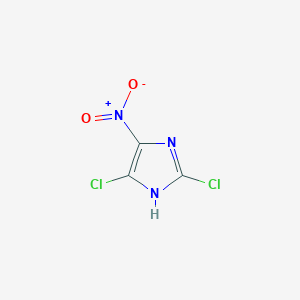
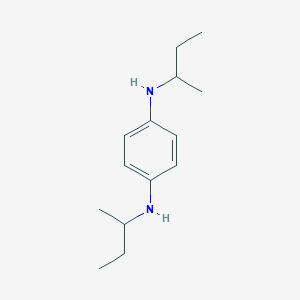
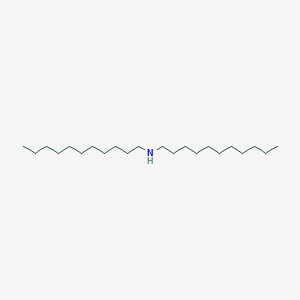
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
